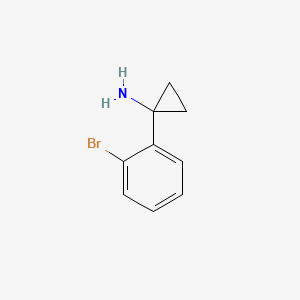

1-(2-Bromophenyl)cyclopropanamine

描述

1-(2-Bromophenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a bromine substituent at the ortho position of the phenyl ring. Its hydrochloride form has the molecular formula C₉H₁₁BrClN and a molecular weight of 248.55 g/mol . The compound appears as a white to apple-green crystalline powder and requires storage at 2–8°C for stability .

Synthesis:

The compound is synthesized via a two-step process:

Reaction of cyclopropylamine bromide with 2-bromoanisole under basic conditions to form 1-(2-bromophenyl)cyclopropan-1-amine.

Treatment with hydrochloric acid to yield the hydrochloride salt .

Safety:

It is classified as irritating and toxic, necessitating protective measures (gloves, goggles) and ventilation during handling .

属性

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIQQJRUBZVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448432 | |

| Record name | 1-(2-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604799-96-4 | |

| Record name | 1-(2-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604799-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Amination via Reaction of 2-Bromophenylacetonitrile with Cyclopropylamine

Overview:

A commonly reported laboratory synthesis involves the nucleophilic substitution reaction between 2-bromophenylacetonitrile and cyclopropylamine. This method leverages the nucleophilicity of cyclopropylamine to displace suitable leaving groups or react with activated intermediates derived from 2-bromophenylacetonitrile.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate and activate the amine

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Heating to 60–80°C for several hours to drive the reaction to completion

- Recrystallization or chromatographic techniques to isolate the product in high purity

- Straightforward reaction setup

- Moderate to good yields

- Amenable to scale-up with continuous flow reactors and automated systems for industrial production

Cyclopropanation of Pre-Functionalized Aromatic Precursors

Overview:

Another synthetic approach involves cyclopropanation of an aromatic precursor already bearing the bromine substituent. This can be achieved by transition-metal-catalyzed reactions or carbene transfer reactions that form the cyclopropane ring on the aromatic scaffold.

- Starting material: 2-bromophenyl derivatives such as 2-bromobenzyl halides or 2-bromophenylacetonitrile

- Cyclopropanation reagents: Carbenoid species generated from diazo compounds or Simmons-Smith reagents

- Catalysts: Palladium, copper, or rhodium complexes to facilitate ring formation

- Mild to moderate temperatures depending on catalyst and reagents

- Solvents such as THF, dichloromethane, or toluene

- This strategy can be combined with amination steps to introduce the cyclopropanamine moiety post-cyclopropanation

- Offers structural versatility for analog synthesis

Halogenation of Cyclopropyl-Substituted Aromatic Ketones (Indirect Route)

Overview:

Although more commonly applied to related compounds, halogenation of cyclopropyl-substituted aromatic ketones can be adapted for the synthesis of brominated cyclopropanamine derivatives. This involves preparing a cyclopropyl-aryl ketone intermediate followed by selective bromination at the ortho position.

Example from Related Chemistry:

- Preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone involves acylation of 2-fluorophenylacetate with cyclopropanecarbonyl chloride, followed by bromination under mild conditions

- This two-step sequence yields brominated cyclopropyl ketones with high purity and yields over 70%, suitable for industrial scale-up

- Similar methodology could be envisaged for 2-bromophenyl substrates, followed by subsequent conversion of the ketone to the amine via reductive amination or other amination techniques

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Purity | Scalability & Notes |

|---|---|---|---|---|---|

| 1. Direct amination | 2-Bromophen |

化学反应分析

Types of Reactions: 1-(2-Bromophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylcyclopropanamine.

Substitution: Formation of hydroxyl or amino derivatives.

科学研究应用

Medicinal Chemistry

1-(2-Bromophenyl)cyclopropanamine has been explored for its potential as a therapeutic agent. Its structural features make it a candidate for the development of inhibitors targeting specific biological pathways.

- Lysine-Specific Demethylase (LSD1) Inhibition : Research has indicated that cyclopropylamines, including derivatives like this compound, can inhibit LSD1, an enzyme implicated in various cancers. This inhibition could lead to novel treatments for cancer by modulating epigenetic regulation .

Synthesis of Complex Molecules

The compound serves as a building block in synthetic organic chemistry, particularly in the synthesis of more complex structures.

- C-C Bond Activation : Studies have demonstrated that aminocyclopropanes can undergo carbonylative cyclization to form larger cyclic compounds. This reaction pathway highlights the utility of this compound in creating polycyclic structures through innovative synthetic methods .

Antimalarial Research

The compound's derivatives have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria.

- Proteasome Inhibition : Certain derivatives have shown promise as selective inhibitors of the Pf20S proteasome, crucial for the survival of the malaria parasite. The modifications to the cyclopropane structure can enhance potency and selectivity .

Case Study 1: Inhibition of LSD1

A study focused on cyclopropylamines revealed that modifications to the cyclopropane structure could significantly enhance LSD1 inhibition. The introduction of various substituents on the bromophenyl ring was found to affect binding affinity and selectivity, suggesting that further exploration of this compound could yield potent inhibitors for therapeutic use against cancers associated with LSD1 activity .

Case Study 2: Antimalarial Activity

In a separate investigation, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The most effective compounds demonstrated low micromolar IC50 values against the parasite's proteasome while maintaining selectivity over human proteasomes. This underscores the potential for developing new antimalarial drugs based on this scaffold .

Comparative Data Table

| Property/Study | Medicinal Chemistry | Synthetic Applications | Antimalarial Research |

|---|---|---|---|

| Target Enzyme | LSD1 | C-C Bond Activation | Pf20S Proteasome |

| Activity Type | Inhibition | Synthesis | Inhibition |

| Notable Findings | Potent inhibitors identified | Effective in forming complex structures | Low micromolar IC50 values |

作用机制

The mechanism of action of 1-(2-Bromophenyl)cyclopropanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2-bromophenyl)cyclopropanamine with structurally related cyclopropanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of Cyclopropanamine Derivatives

Structural and Electronic Effects

- 4-Bromo derivatives are often preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to favorable electronic and steric environments .

Halogen Type :

- Bromine’s larger atomic radius and lower electronegativity compared to fluorine (e.g., 2-(2-fluorophenyl) derivative) may influence binding affinity in biological targets .

生物活性

1-(2-Bromophenyl)cyclopropanamine is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrN

- CAS Number : 604799-96-4

The compound features a cyclopropanamine moiety substituted with a bromophenyl group, which is believed to contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as a Lysine-specific demethylase (LSD1) inhibitor, which plays a role in epigenetic regulation and cancer progression .

- Neurotransmitter Modulation : The compound has affinities for neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR) and dopamine transporter, suggesting potential applications in neuropharmacology .

Anticancer Activity

This compound has demonstrated anticancer properties in several studies. Its ability to inhibit LSD1 suggests a role in cancer treatment by reversing epigenetic silencing of tumor suppressor genes. Case studies have shown that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines.

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems may help alleviate symptoms associated with conditions like Parkinson's disease or schizophrenia.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- LSD1 Inhibition : A study focusing on cyclopropylamines reported that this compound effectively inhibited LSD1 activity in vitro, leading to reduced cell proliferation in cancer models .

- Neuropharmacological Applications : Research exploring the effects of similar compounds on NMDAR showed promising results in enhancing cognitive function in animal models, suggesting a potential therapeutic avenue for cognitive disorders .

常见问题

Q. What are the established synthesis strategies for 1-(2-Bromophenyl)cyclopropanamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a brominated phenyl precursor. A common approach includes:

- Step 1 : Reacting 2-bromobenzyl chloride with cyclopropylamine under basic conditions (e.g., NaOH/KCO) in a polar aprotic solvent (e.g., dichloromethane or toluene) .

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key variables : Temperature (40–60°C), solvent polarity, and base strength. Optimization studies suggest that higher yields (~70–80%) are achieved with slow addition of the amine to minimize side reactions like oligomerization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and bromophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 212.1 for [M+H]) .

- FTIR : Peaks at ~3300 cm (N–H stretch) and 1500–1600 cm (C–Br stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from substituent positional effects or assay variability. To address this:

- Orthogonal assays : Compare results across in vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) .

- Structural analysis : Use X-ray crystallography or computational docking to correlate activity with halogen positioning (e.g., 2-bromo vs. 3-bromo isomers) .

- Meta-analysis : Aggregate data from analogs (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropanamine) to identify trends in bioactivity .

Q. What role do substituent effects play in modulating the reactivity of this compound?

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Steric hindrance : The 2-bromo group impedes cyclopropanation efficiency at larger scales. Mitigate via microwave-assisted synthesis to reduce reaction time .

- Purification : Use preparative HPLC for high-purity batches (>99%) to avoid byproducts like dimerized cyclopropane derivatives .

- Stability : Store under inert gas (N) at −20°C to prevent amine oxidation .

Q. How can computational chemistry guide the design of this compound derivatives with improved target selectivity?

- Docking simulations : Predict binding affinity to targets (e.g., monoamine transporters) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

- DFT calculations : Analyze cyclopropane ring strain (≈27 kcal/mol) and its impact on conformational flexibility .

Methodological Considerations

Q. What experimental controls are essential when studying the metabolic stability of this compound?

- Negative controls : Incubate with liver microsomes without NADPH to rule out non-enzymatic degradation .

- Positive controls : Use known CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Analytical validation : Employ LC-MS/MS to quantify parent compound and metabolites (e.g., deaminated or hydroxylated products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。